molecular formula C9H11BO2 B1418834 (2-Cyclopropylphenyl)boronic acid CAS No. 1373393-41-9

(2-Cyclopropylphenyl)boronic acid

Cat. No. B1418834
CAS RN: 1373393-41-9
M. Wt: 162 g/mol
InChI Key: ZCLHRLDHXOWWBG-UHFFFAOYSA-N
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Description

“(2-Cyclopropylphenyl)boronic acid” is a boronic acid derivative with a molecular weight of 162 . It is a stable and generally non-toxic group that is easily synthesized .


Molecular Structure Analysis

The molecular formula of “(2-Cyclopropylphenyl)boronic acid” is C9H11BO2 . The InChI code is 1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 .


Chemical Reactions Analysis

Boronic acids, including “(2-Cyclopropylphenyl)boronic acid”, are valuable for their ability to readily bind with carbohydrates in water . They are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Physical And Chemical Properties Analysis

“(2-Cyclopropylphenyl)boronic acid” has a molecular weight of 162.00 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 2 .

Scientific Research Applications

Comprehensive Analysis of (2-Cyclopropylphenyl)boronic Acid Applications

Sensing Applications

(2-Cyclopropylphenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions facilitate both homogeneous assays and heterogeneous detection, allowing for the development of sensitive detection systems for a variety of analytes.

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols makes it a valuable tool in biological labelling and protein manipulation. It can be used to modify proteins, which is essential for understanding protein function and interaction .

Therapeutic Development

Boronic acids, including (2-Cyclopropylphenyl)boronic acid, show promise in the development of therapeutics. Their unique properties allow them to interfere with biological pathways, potentially leading to new treatments for various diseases .

Separation Technologies

In the field of separation technologies, (2-Cyclopropylphenyl)boronic acid can be employed to selectively bind and separate glycosylated molecules, which is particularly useful in the purification of biological samples .

Material Chemistry

This boronic acid derivative is also significant in material chemistry. It can be used in the construction of polymers with reversible properties, which have applications in smart materials and responsive systems .

Carbohydrate Chemistry

In carbohydrate chemistry, (2-Cyclopropylphenyl)boronic acid plays a crucial role. It is involved in the analysis, separation, protection, and activation of carbohydrates, which is vital for the synthesis of complex glycoconjugates .

Drug Delivery Systems

The compound’s interaction with sugars makes it suitable for use in drug delivery systems. It can be incorporated into feedback-controlled drug delivery mechanisms, particularly for the regulated release of insulin .

Click Chemistry

(2-Cyclopropylphenyl)boronic acid is applied in click chemistry reactions, where it is used to synthesize compounds containing the boronic acid moiety. This has implications in the creation of novel materials and pharmaceutical agents .

Mechanism of Action

Target of Action

The primary target of (2-Cyclopropylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, (2-Cyclopropylphenyl)boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2-Cyclopropylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments, leading to the formation of new carbon–carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the action of (2-Cyclopropylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of (2-Cyclopropylphenyl)boronic acid are influenced by environmental factors. For instance, the compound is known to be stable under inert gas (nitrogen or Argon) at 2-8°C . Certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

(2-cyclopropylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLHRLDHXOWWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373393-41-9
Record name 2-Cyclopropylbenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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